(3S,4S)-3,4-Dimethylhexanedioic acid
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Overview
Description
(3S,4S)-3,4-Dimethylhexanedioic acid is an organic compound with the molecular formula C8H14O4. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This compound is a type of dicarboxylic acid, which means it contains two carboxyl functional groups (-COOH). The presence of two methyl groups on the third and fourth carbon atoms distinguishes it from other hexanedioic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dimethylhexanedioic acid can be achieved through various methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a diene or an enone, using chiral catalysts. This method ensures the selective formation of the desired enantiomer. Another method involves the use of chiral auxiliaries or reagents to induce chirality during the synthesis process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The process may include steps such as esterification, hydrolysis, and purification to obtain the final product with high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3,4-Dimethylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used to convert carboxyl groups to acyl chlorides, which can then react with nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters, amides, or other functionalized derivatives.
Scientific Research Applications
(3S,4S)-3,4-Dimethylhexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (3S,4S)-3,4-Dimethylhexanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The carboxyl groups can form hydrogen bonds or ionic interactions with target molecules, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Adipic Acid: A dicarboxylic acid with a similar structure but without the methyl groups.
Pimelic Acid: Another dicarboxylic acid with a longer carbon chain.
Suberic Acid: A dicarboxylic acid with an eight-carbon chain.
Uniqueness
(3S,4S)-3,4-Dimethylhexanedioic acid is unique due to the presence of two methyl groups on the third and fourth carbon atoms, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
921608-30-2 |
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Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(3S,4S)-3,4-dimethylhexanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-5(3-7(9)10)6(2)4-8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t5-,6-/m0/s1 |
InChI Key |
JSDLZYHSBDSAGZ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)[C@@H](C)CC(=O)O |
Canonical SMILES |
CC(CC(=O)O)C(C)CC(=O)O |
Origin of Product |
United States |
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